![molecular formula C19H11FN2O3S B2791053 4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 389127-26-8](/img/structure/B2791053.png)
4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It also contains a thiazole ring and a chromene ring, both of which are common structures in various biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Compounds with similar structures often have properties typical for their functional groups .Aplicaciones Científicas De Investigación
1. Pharmacology: Antimicrobial Activity
Summary of Application
Thiazole derivatives, including Oprea1_733649, have been explored for their potential as antimicrobial agents due to their structural similarity to compounds with known biological activities .
Methods of Application
The antimicrobial efficacy is typically assessed using in vitro assays such as the disk diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial strains.
Results
Studies have shown that thiazole derivatives can exhibit significant inhibitory effects on bacterial growth, with MIC values that are competitive with standard antibiotics. The specific data for Oprea1_733649 would depend on the bacterial strains tested and the experimental conditions.
2. Medicinal Chemistry: Antitumor Properties
Summary of Application
Compounds with a thiazole ring, like Oprea1_733649, are investigated for their potential antitumor properties due to their ability to interfere with cellular proliferation .
Methods of Application
Cell viability assays, such as MTT or cell counting, are used to test the cytotoxicity of the compound against cancer cell lines.
Results
Thiazole derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth in certain concentrations, suggesting their potential use in cancer therapy.
3. Neuroscience: Neuroprotective Effects
Summary of Application
The neuroprotective potential of thiazole derivatives is studied due to their antioxidant properties and ability to modulate neurotransmitter systems .
Methods of Application
In vivo or in vitro models of neurodegeneration are used to assess the protective effects of the compound against neuronal damage.
Results
Some thiazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
4. Biochemistry: Enzyme Inhibition
Summary of Application
Oprea1_733649 may act as an enzyme inhibitor, affecting various biochemical pathways and potentially leading to therapeutic applications .
Methods of Application
Enzyme assays are conducted to determine the inhibitory effect of the compound on target enzymes, measuring parameters like IC50.
Results
Thiazole derivatives can inhibit specific enzymes, altering the biochemical pathways they regulate, which could be beneficial in treating diseases related to enzyme dysfunction.
5. Material Science: Organic Semiconductors
Summary of Application
Thiazole-based compounds are explored for their electronic properties, which can be utilized in creating organic semiconductors .
Methods of Application
Electrical conductivity tests and material characterization techniques like X-ray crystallography are used to study the compound’s semiconductor properties.
Results
Some thiazole derivatives exhibit semiconducting behavior, making them candidates for use in electronic devices.
6. Environmental Science: Pollutant Degradation
Summary of Application
The reactivity of thiazole compounds like Oprea1_733649 towards various pollutants is studied for potential environmental cleanup applications .
Methods of Application
Laboratory simulations of pollutant degradation using the compound are conducted to assess its effectiveness in breaking down environmental contaminants.
Results
Thiazole derivatives have shown potential in catalyzing the degradation of certain pollutants, suggesting their use in environmental remediation efforts.
This analysis provides a glimpse into the diverse applications of Oprea1_733649 across different scientific fields. The detailed methods and results would require access to specific research studies and data on this compound.
7. Organic Synthesis: Coumarin Derivative Synthesis
Summary of Application
Coumarin derivatives, like Oprea1_733649, are synthesized for their diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Methods of Application
The synthesis involves organic reactions such as the Pechmann condensation or Knoevenagel condensation, where reagents and catalysts are carefully selected to yield the desired coumarin derivative.
Results
The synthesized compounds are characterized using techniques like NMR, UV, and mass spectrometry to confirm their structures and purities. The biological activities are then assessed through various bioassays.
8. Pharmacology: Anticoagulant Development
Summary of Application
Some coumarin derivatives are known for their anticoagulant properties and are used in the development of blood-thinning medications .
Methods of Application
The anticoagulant activity is evaluated using clotting assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), to measure the efficacy of the compound.
Results
Derivatives like Oprea1_733649 may show potential in prolonging clotting times, indicating their usefulness as anticoagulants. Further studies are needed to confirm their safety and effectiveness.
9. Chemical Biology: Protein Interaction Studies
Summary of Application
Thiazole-containing compounds are studied for their ability to interact with proteins, which can lead to new insights into disease mechanisms and potential treatments .
Methods of Application
Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to study the binding affinity and kinetics of the compound with target proteins.
Results
Findings from these studies can reveal the compound’s potential as a modulator of protein function, which could be exploited in drug design.
10. Environmental Chemistry: Sensing and Detection
Summary of Application
Compounds like Oprea1_733649 can be used in the development of chemical sensors for detecting environmental pollutants due to their reactivity and color-changing properties .
Methods of Application
The compound is incorporated into sensor devices, and its interaction with specific pollutants is monitored through changes in optical properties.
Results
Successful applications result in the compound’s color or fluorescence changing upon exposure to pollutants, allowing for their detection and quantification.
11. Material Science: Dye Development
Summary of Application
The chromophoric nature of coumarin derivatives makes them suitable for use as dyes in various industrial applications .
Methods of Application
The dyeing process involves applying the compound to materials and assessing its colorfastness, stability, and compatibility with different substrates.
Results
Derivatives like Oprea1_733649 can impart vivid colors to materials, and their performance as dyes is evaluated based on their resistance to fading and environmental conditions.
12. Bioinformatics: Drug Discovery
Summary of Application
The structural data of thiazole derivatives are used in computational models to predict their interactions with biological targets, aiding in the drug discovery process .
Methods of Application
Molecular docking and virtual screening are performed using the compound’s structure to identify potential binding sites and interactions with biological molecules.
Results
The in silico analysis can prioritize compounds for further experimental validation, streamlining the drug discovery pipeline.
These additional applications showcase the versatility of Oprea1_733649 in various scientific and industrial fields. The compound’s potential is vast, with each application opening new avenues for research and development.
13. Physics: Neutrino Oscillation Studies
Summary of Application
The OPERA experiment, which investigates neutrino oscillations, has utilized nuclear emulsion technology similar to that which could be applied in the study of compounds like Oprea1_733649 .
Methods of Application
In the OPERA experiment, nuclear emulsions are used to detect the appearance of tau neutrinos from muon neutrinos over a long distance, demonstrating neutrino oscillation.
Results
The final results of the OPERA experiment confirmed the oscillation of muon neutrinos into tau neutrinos, which is a fundamental aspect of neutrino physics .
14. Operational Research: Optimization in Engineering and Sustainable Development
Summary of Application
Operational research, which applies mathematical and statistical models to solve complex problems, can benefit from the data analysis and modeling techniques developed for compounds like Oprea1_733649 .
Methods of Application
Operational research uses various models and simulations to optimize processes in engineering and sustainable development, potentially utilizing chemical data and properties of compounds like Oprea1_733649.
Results
The application of these methods can lead to improved decision-making processes and more efficient systems in various fields such as energy, transportation, and waste management .
15. Chemical Biology: Disrupting Illicit Markets
Summary of Application
Research into the applications of operations research and data science, like those used in the study of Oprea1_733649, can contribute to disrupting illicit markets .
Methods of Application
The methods involve analyzing patterns and networks using data science techniques, which can be informed by chemical and biological research findings.
Results
Such applications can lead to the identification and disruption of illegal trade networks, benefiting law enforcement and regulatory agencies .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRMUCQCNTIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)
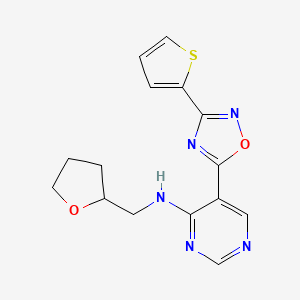
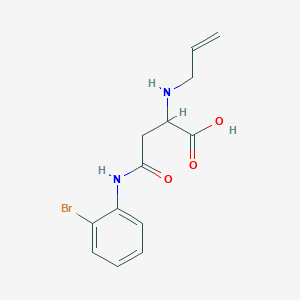
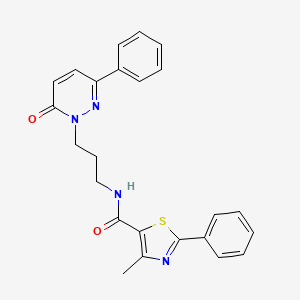
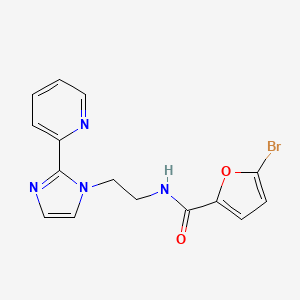
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)
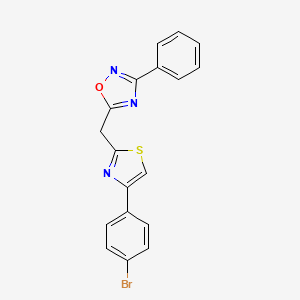
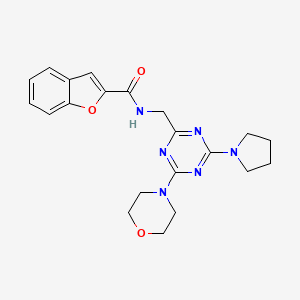
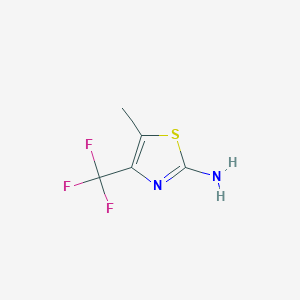
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)